molecular formula C17H16O4 B076678 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- CAS No. 10523-54-3

7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-

Cat. No. B076678
CAS RN: 10523-54-3
M. Wt: 284.31 g/mol
InChI Key: IJGVCIJASVIUAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-, also known as scopoletin, is a natural compound found in various plants, including Artemisia scoparia, Eryngium foetidum, and Morinda citrifolia. Scopoletin has been extensively studied for its biological and pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and neuroprotective effects.

Mechanism Of Action

The mechanism of action of 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- is not fully understood, but it is believed to involve multiple pathways. Scopoletin has been shown to modulate the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and nitric oxide synthase, which are involved in the production of inflammatory mediators. Scopoletin also activates the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. Scopoletin has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell proliferation.

Biochemical And Physiological Effects

Scopoletin has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Scopoletin also exhibits antimicrobial activity against various bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- has been shown to induce apoptosis and inhibit the proliferation of cancer cells, including breast, lung, and colon cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- in lab experiments is its availability and low cost. Scopoletin can be easily synthesized or obtained from natural sources, such as plants. In addition, 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- exhibits a wide range of biological and pharmacological activities, making it a versatile compound for studying various cellular and molecular pathways. However, one of the limitations of using 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy. In addition, the mechanism of action of 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-. One area of interest is the development of 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)--based therapies for the treatment of inflammatory and oxidative stress-related diseases, such as arthritis, diabetes, and neurodegenerative disorders. Another area of interest is the identification of the molecular targets and signaling pathways involved in the biological and pharmacological activities of 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-. Furthermore, the development of novel synthesis methods and formulations of 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- could improve its bioavailability and efficacy in vivo.

Synthesis Methods

Scopoletin can be synthesized from various precursors, including coumarin, umbelliferone, and scoparone. One of the most common methods for synthesizing 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- is through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. The synthesis of 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- can also be achieved through microbial fermentation, using microorganisms such as Aspergillus niger and Penicillium janthinellum.

Scientific Research Applications

Scopoletin has been extensively studied for its biological and pharmacological activities. In vitro and in vivo studies have demonstrated its anti-inflammatory, antioxidant, antimicrobial, antitumor, and neuroprotective effects. Scopoletin has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Scopoletin also exhibits antimicrobial activity against various bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- has been shown to induce apoptosis and inhibit the proliferation of cancer cells, including breast, lung, and colon cancer cells.

properties

CAS RN

10523-54-3

Product Name

7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

9-methoxy-4-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C17H16O4/c1-10(2)4-5-11-12-6-7-14(18)21-16(12)17(19-3)15-13(11)8-9-20-15/h4,6-9H,5H2,1-3H3

InChI Key

IJGVCIJASVIUAA-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC)C

Canonical SMILES

CC(=CCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC)C

Origin of Product

United States

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